molecular formula C15H11BN2O3S B8276306 4-((2-Cyanobenzo[d]thiazol-6-yloxy)methyl)phenylboronic acid

4-((2-Cyanobenzo[d]thiazol-6-yloxy)methyl)phenylboronic acid

Cat. No. B8276306
M. Wt: 310.1 g/mol
InChI Key: YVBFNEVBWGYMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-Cyanobenzo[d]thiazol-6-yloxy)methyl)phenylboronic acid is a useful research compound. Its molecular formula is C15H11BN2O3S and its molecular weight is 310.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((2-Cyanobenzo[d]thiazol-6-yloxy)methyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-Cyanobenzo[d]thiazol-6-yloxy)methyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-((2-Cyanobenzo[d]thiazol-6-yloxy)methyl)phenylboronic acid

Molecular Formula

C15H11BN2O3S

Molecular Weight

310.1 g/mol

IUPAC Name

[4-[(2-cyano-1,3-benzothiazol-6-yl)oxymethyl]phenyl]boronic acid

InChI

InChI=1S/C15H11BN2O3S/c17-8-15-18-13-6-5-12(7-14(13)22-15)21-9-10-1-3-11(4-2-10)16(19)20/h1-7,19-20H,9H2

InChI Key

YVBFNEVBWGYMNK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(S3)C#N)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Cyano-6-hydroxybenzothiazole (2) (150 mg, 0.85 mmol, 1.1 equiv.) and 4-(hydroxymethyl)benzeneboronic acid (5) (166 mg, 0.77 mmol, 1 equiv.) were dissolved in 15 mL dry dimethylformamide (DMF) prior to the addition of cesium carbonate (277 mg, 0.85 mmol, 1 equiv.). The mixture was stirred at 60° C. for 45-50 minutes before it was allowed to cool to room temperature. 100 mL EtOAc was added to the reaction mixture, and the organic phase was washed three times with DI H2O. The aqueous layers were combined and washed three times with EtOAc. All of the organic layers were combined, washed twice with brine, dried over sodium sulfate, and concentrated. The crude material was purified on a silica column (90:10 EtOAc:methanol, dry loaded) to give 225 mg (94%) of the pure product. 1H NMR (400 MHz, d6-Acetone): δ 5.33 (2H, s), 7.23 (2H, s), 7.45 (1H, dd, J=9.0, 2.6 Hz), 7.52 (2H, d, J=8.0 Hz), 7.93 (3H, m), 8.16 (1H, d, J=8.8 Hz).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
277 mg
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

To a solution of 6-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)benzo[d]thiazole-2-carbonitrile (PBI 4472) (0.26 g, 0.66 mmol) in acetone (40 ml), a suspension of sodium periodate (0.43 g, 1.99 mmol), ammonium acetate (0.11 g, 1.33 mmol) in water (40 ml) was added at room temperature. The thick suspension was allowed to stir at room temperature for 18 hours. All solvent was evaporated, and the residue was dissolved in DMF. The suspension was centrifuged, and the clean solution was purified by prep-HPLC with acetonitrile/10% ammonium acetate to give the product as a white crystal (0.15 g, 72%). 1H NMR (300 MHz, DMSO, δ): 8.15 (d, J=9.0 Hz, 1H), 8.04 (s, 2H), 7.97 (d, J=3.0 Hz, 1H), 7.80 (d, J=9.0 Hz, 2H), 7.41 (m, 3H), 5.23 (s, 2H); MS (ESI) m/z 311.1.
Name
6-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)benzo[d]thiazole-2-carbonitrile
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
72%

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